molecular formula C10H12BrNO2 B1381480 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide CAS No. 855927-64-9

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B1381480
CAS No.: 855927-64-9
M. Wt: 258.11 g/mol
InChI Key: HZOSIHSERGVSCS-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to an acetamide moiety, with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 2-bromoaniline with ethyl chloroacetate to form an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: The major product is 2-(2-bromophenyl)-N-(2-oxoethyl)acetamide.

    Reduction: The major product is 2-(phenyl)-N-(2-hydroxyethyl)acetamide.

    Substitution: The major products depend on the nucleophile used, such as 2-(2-azidophenyl)-N-(2-hydroxyethyl)acetamide or 2-(2-thiophenyl)-N-(2-hydroxyethyl)acetamide.

Scientific Research Applications

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-N-(2-hydroxyethyl)acetamide
  • 2-(2-Fluorophenyl)-N-(2-hydroxyethyl)acetamide
  • 2-(2-Iodophenyl)-N-(2-hydroxyethyl)acetamide

Uniqueness

2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. This distinguishes it from its chloro, fluoro, and iodo analogs, which may exhibit different chemical and biological properties.

Properties

IUPAC Name

2-(2-bromophenyl)-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)7-10(14)12-5-6-13/h1-4,13H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOSIHSERGVSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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